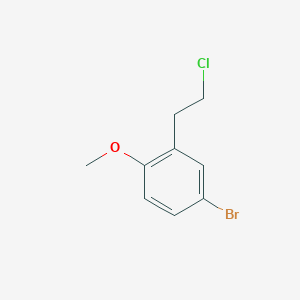
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene, also known as BCEE, is a chemical compound that belongs to the family of alkylating agents. It is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. BCEE is synthesized through a multi-step process, which involves the reaction of 4-bromo-1-methoxybenzene with thionyl chloride, followed by the reaction with ethylene oxide and finally with hydrogen chloride.
Mécanisme D'action
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is an alkylating agent that works by adding an alkyl group to the DNA or RNA molecule. This modification can lead to DNA or RNA damage, which can result in cell death or mutations. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a bifunctional alkylating agent, which means that it can add two alkyl groups to the DNA or RNA molecule. This makes 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene a potent and effective tool for modifying DNA and RNA structure.
Biochemical and Physiological Effects:
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell death. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has also been shown to have antitumor activity, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is its potency and effectiveness as an alkylating agent. It is also relatively easy to synthesize and can be used in a variety of research applications. However, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to predict. Additionally, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene can be difficult to handle due to its reactivity and potential for toxicity.
Orientations Futures
There are many future directions for research involving 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. One potential direction is the development of new therapeutic agents based on the structure of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene. Researchers could also investigate the effects of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene on different types of cells and tissues, as well as its potential for use in gene therapy. Additionally, researchers could explore the use of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene in combination with other drugs or therapies to enhance its effectiveness. Overall, 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is a valuable tool for scientific research, and its potential for future applications is vast.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene involves several steps. The first step is the reaction of 4-bromo-1-methoxybenzene with thionyl chloride to form 4-bromo-2-chloro-1-methoxybenzene. The second step involves the reaction of 4-bromo-2-chloro-1-methoxybenzene with ethylene oxide to form 2-(2-chloroethyl)-4-bromo-1-methoxybenzene. Finally, the third step involves the reaction of 2-(2-chloroethyl)-4-bromo-1-methoxybenzene with hydrogen chloride to form 4-bromo-2-(2-chloroethyl)-1-methoxybenzene.
Applications De Recherche Scientifique
4-Bromo-2-(2-chloroethyl)-1-methoxybenzene is widely used in scientific research for its ability to modify the structure of DNA and RNA molecules. It is commonly used as an alkylating agent to study the effects of DNA and RNA modification on cellular processes. 4-Bromo-2-(2-chloroethyl)-1-methoxybenzene has been used in a variety of research fields, including cancer research, genetic research, and molecular biology.
Propriétés
IUPAC Name |
4-bromo-2-(2-chloroethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBGWBYMYVINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

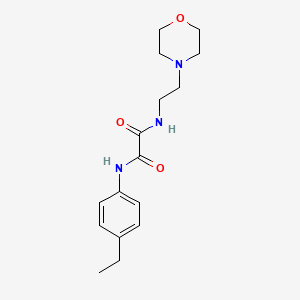
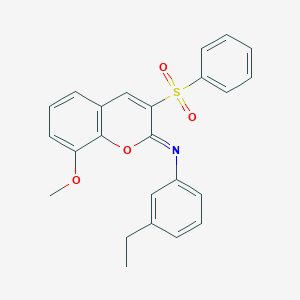

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)
![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)
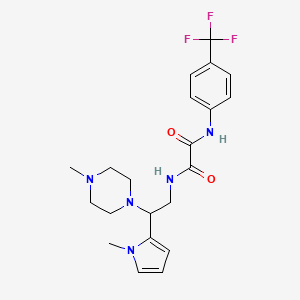
![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)
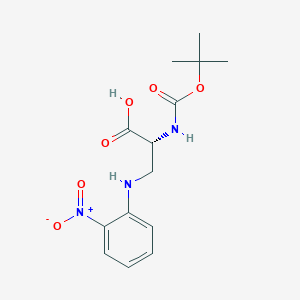


![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)

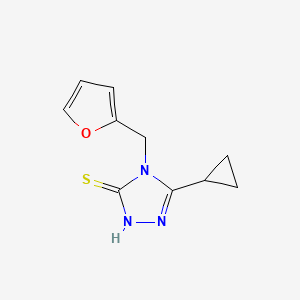
![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)